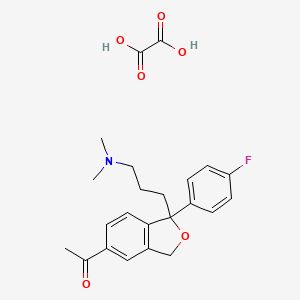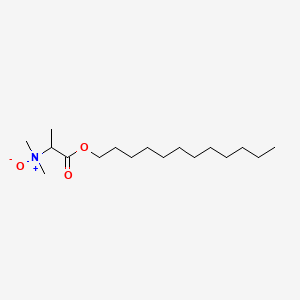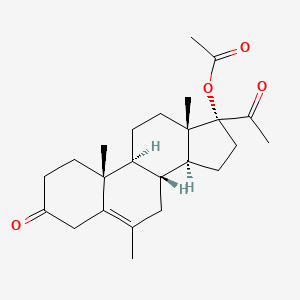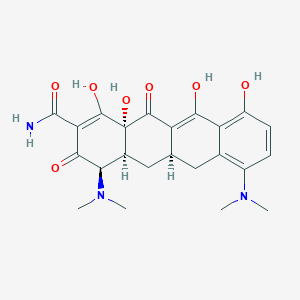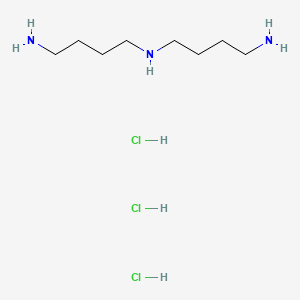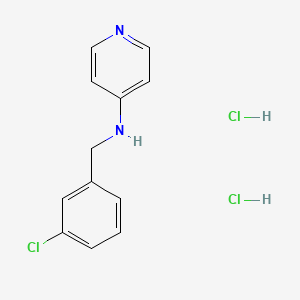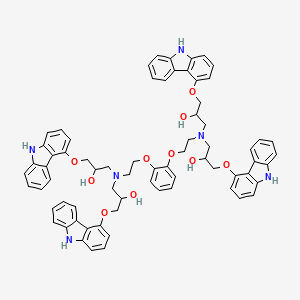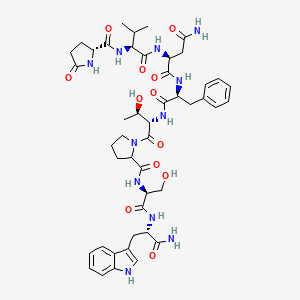
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 (HDPVAFTDLPSWNH2) is a peptide molecule composed of 11 amino acids. It is a small peptide with a molecular weight of 1369.7 Da. HDPVAFTDLPSWNH2 is a synthetic peptide that has been used in a variety of scientific research applications, including as a biomarker for disease diagnosis and as a therapeutic agent for treating various medical conditions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The compound can be synthesized using solid-phase peptide synthesis (SPPS) method., The peptide chain can be assembled stepwise using Fmoc chemistry., The final product can be cleaved from the resin using hydrogen fluoride (HF) or trifluoroacetic acid (TFA).
Starting Materials
Fmoc-D-Pyr-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-DL-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Rink amide resin, HBTU, DIPEA, DMF, TFA, HF
Reaction
Loading of Rink amide resin onto a solid support, Fmoc deprotection using 20% piperidine in DMF, Coupling of Fmoc-D-Pyr-Val-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Asn(Trt)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Phe-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Thr(tBu)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-DL-Pro-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Ser(tBu)-OH using HBTU and DIPEA, Fmoc deprotection, Coupling of Fmoc-Trp(Boc)-OH using HBTU and DIPEA, Fmoc deprotection, Final deprotection and cleavage using HF or TFA, Purification using HPLC
Applications De Recherche Scientifique
HDPVAFTDLPSWNH2 has been used in a variety of scientific research applications. It has been studied as a biomarker for disease diagnosis, as a therapeutic agent for treating various medical conditions, and as a tool for studying protein-protein interactions. In addition, HDPVAFTDLPSWNH2 has been used as a model peptide in studies of peptide folding, structure, and function.
Mécanisme D'action
The mechanism of action of HDPVAFTDLPSWNH2 is not yet fully understood. However, it is believed to interact with a variety of proteins and receptors in the body, including those involved in inflammation, cell signaling, and immune response. It is thought that HDPVAFTDLPSWNH2 may act as a modulator of these proteins and receptors, altering their activity and thus influencing the body’s response to various stimuli.
Effets Biochimiques Et Physiologiques
Studies have shown that HDPVAFTDLPSWNH2 has a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and receptors, as well as to induce anti-inflammatory and anti-oxidant effects. In addition, HDPVAFTDLPSWNH2 has been shown to have an effect on cell proliferation, cell differentiation, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
HDPVAFTDLPSWNH2 has several advantages for use in laboratory experiments. It is a small peptide with a low molecular weight, making it easy to synthesize and handle. In addition, its structure is well-defined, allowing for precise control over its activity. However, there are also some limitations to using HDPVAFTDLPSWNH2 in laboratory experiments. For example, its activity is relatively weak, making it difficult to study at low concentrations.
Orientations Futures
There are a number of potential future directions for HDPVAFTDLPSWNH2. One possibility is to use it as a tool for studying protein-protein interactions and peptide folding. In addition, HDPVAFTDLPSWNH2 could be used to develop novel therapeutic agents for treating various medical conditions. Finally, it could be used as a biomarker for disease diagnosis or as a tool for studying the effects of environmental toxins on human health.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

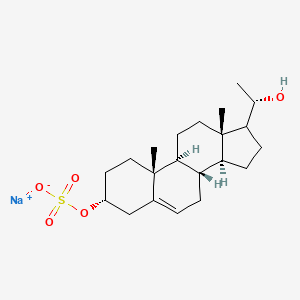
![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
